molecular formula C5H10N2O2 B078622 Piperazine-1-carboxylic acid CAS No. 10430-90-7

Piperazine-1-carboxylic acid

Cat. No. B078622
CAS RN: 10430-90-7
M. Wt: 130.15 g/mol
InChI Key: RFIOZSIHFNEKFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperazine-1-carboxylic acid is a piperazinecarboxylic acid that is functionally related to a carbamic acid . It has a molecular formula of C5H10N2O2 and a molecular weight of 130.15 g/mol .


Synthesis Analysis

Phenazine-1-carboxylic acid (PCA), a natural product with significant inhibition effects against many soil-borne fungal phytopathogens, has been used in the synthesis of a series of phenazine-1-carboxylic piperazine derivatives . These derivatives were synthesized by introducing substructure piperazines, which also have high biological activity, into PCA .


Molecular Structure Analysis

The molecular structure of Piperazine-1-carboxylic acid includes a piperazine ring attached to a carboxylic acid group . The InChI representation of the molecule is InChI=1S/C5H10N2O2/c8-5(9)7-3-1-6-2-4-7/h6H,1-4H2,(H,8,9) .


Chemical Reactions Analysis

Piperazine-1-carboxylic acid derivatives have been synthesized by modifying the carboxyl group of PCA . Most of these compounds exhibited certain in vitro fungicidal activities .


Physical And Chemical Properties Analysis

Piperazine-1-carboxylic acid has several computed properties. It has a molecular weight of 130.15 g/mol, a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 0 . Its Exact Mass and Monoisotopic Mass are both 130.074227566 g/mol . It has a Topological Polar Surface Area of 52.6 Ų, a Heavy Atom Count of 9, and a Formal Charge of 0 .

Scientific Research Applications

  • Piperazine derivatives have been used as angiotensin II receptor antagonists, demonstrating significant potency. For instance, L-159,686, a 1,4-disubstituted-piperazine-2-carboxylic acid derivative, shows AT2 receptor selectivity and oral bioavailability in rats, making it a useful pharmacological tool (Wu et al., 1993).

  • Piperazine-2-carboxylic acid derived N-formamides serve as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. They achieve high yields and enantioselectivities across various substrates, indicating their potential in asymmetric synthesis (Wang et al., 2006).

  • In mass spectrometry, piperazine-based derivatives improve the ionization efficiency of peptides, enhancing the sensitivity of proteome analysis. Piperazine derivatives like 1-(2-pyridyl)piperazine and 1-(4-pyridyl)piperazine have been used for carboxyl group derivatization in peptides (Qiao et al., 2011).

  • Piperazine derivatives have shown antibacterial activity. For instance, 8-ethyl- and 8-vinyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido(2,3-d)pyrimidine-6-carboxylic acids exhibited significant in vitro and in vivo activity against gram-negative bacteria, including Pseudomonas aeruginosa (Matsumoto & Minami, 1975).

  • Piperazine-2,5-diones derived from 2-amino-7-nitro-4-methoxyindan-2-carboxylic acid have been studied for their crystal packing properties, highlighting the importance of piperazine derivatives in organic crystal engineering (Ntirampebura et al., 2008).

Safety And Hazards

While specific safety and hazard information for Piperazine-1-carboxylic acid was not found in the search results, it’s important to handle all chemicals with appropriate safety measures. Always refer to the material safety data sheet (MSDS) for the specific compound for detailed information .

properties

IUPAC Name

piperazine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c8-5(9)7-3-1-6-2-4-7/h6H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFIOZSIHFNEKFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00276324
Record name piperazine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00276324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperazine-1-carboxylic acid

CAS RN

10430-90-7
Record name piperazine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00276324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Piperazine-1-carboxylic acid
Reactant of Route 2
Piperazine-1-carboxylic acid

Citations

For This Compound
658
Citations
AF de Brito, JLR Martins, JO Fajemiroye, PM Galdino… - Life sciences, 2012 - Elsevier
AIMS: Our study focuses on the design and synthesis of a new piperazinic derivate, 4-(1-phenyl-1h-Pyrazol-4-Ylmethyl)-Piperazine-1-Carboxylic Acid Ethyl ester (LQFM008), and …
Number of citations: 28 www.sciencedirect.com
A Bhattacharya, BP Scott, N Nasser, H Ao… - … of Pharmacology and …, 2007 - ASPET
Transient receptor potential vanilloid 1 (TRPV1) plays an integral role in modulating the cough reflex, and it is an attractive antitussive drug target. The purpose of this study was to …
Number of citations: 87 jpet.aspetjournals.org
PM Galdino, DR de Oliveira, IF Florentino… - Life sciences, 2015 - Elsevier
Aims Piperazinic derivatives have therapeutic potential by acting as analgesic, antidepressant-like, anticonvulsant and antipsychotic in preclinical studies. In order to develop new drugs …
Number of citations: 18 www.sciencedirect.com
MJ Karbarz, L Luo, L Chang, CS Tham… - Anesthesia & …, 2009 - journals.lww.com
IMPLICATIONS: Inhibition of fatty acid amide hydrolase produces antihyperalgesic effects in several preclinical animal pain models, including both neuropathic and inflammatory states. …
Number of citations: 81 journals.lww.com
DM Swanson, AE Dubin, C Shah… - Journal of medicinal …, 2005 - ACS Publications
High throughput screening using the recombinant human TRPV1 receptor was used to identify a series of pyridinylpiperazine ureas (3) as TRPV1 vanilloid receptor ligands. Exploration …
Number of citations: 251 pubs.acs.org
R Di Fabio, C Griffante, G Alvaro… - Journal of medicinal …, 2009 - ACS Publications
In an effort to discover novel druglike NK 1 receptor antagonists a new series of suitably substituted C-phenylpiperazine derivatives was identified by an appropriate chemical …
Number of citations: 46 pubs.acs.org
E Caroff, F Hubler, E Meyer, D Renneberg… - Journal of medicinal …, 2015 - ACS Publications
… -butoxycarbonylpropionyl)piperazine-1-carboxylic acid ethyl … -butoxycarbonylpropionyl)piperazine-1-carboxylic acid ethyl … ]amino}propionyl)piperazine-1-carboxylic acid ethyl ester (23c) …
Number of citations: 56 pubs.acs.org
JO Fajemiroye, NO Amaral, EF da Silva, PM Galdino… - Life sciences, 2014 - Elsevier
Aims Clinical complaints on the first-line of cardiovascular medications make continuous search for new drugs a necessity. This study evaluated the cardiovascular effects and …
Number of citations: 6 www.sciencedirect.com
ZJ Chen, YN Chen, CN Xu, SS Zhao, QY Cao… - Journal of Molecular …, 2016 - Elsevier
Three novel mononuclear complexes, [M Ⅱ (L) 2 ·2H 2 O], (M = Cu, Ni or Cd; HL = 4-(3,4-dichlorophenyl)piperazine-1-carboxylic acid)were synthesized and structurally determined by …
Number of citations: 14 www.sciencedirect.com
DD Yang, YN Chen, YS Wu, R Wang, ZJ Chen… - Bioorganic & Medicinal …, 2016 - Elsevier
… space group P2 1 /c, the asymmetric unit of complex 1 contains one half of the complex molecule [Cd(L) 2 (H 2 O) 2 ] (HL = 4-(3,4-dichlorophenyl)piperazine-1-carboxylic acid). All bond …
Number of citations: 5 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.